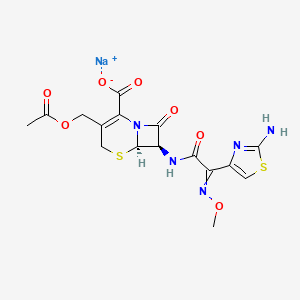
CEFOTAXIME SODIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefotaxime sodium is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria and is commonly used in clinical settings to treat infections such as pneumonia, urinary tract infections, meningitis, and sepsis . This compound works by inhibiting bacterial cell wall synthesis, making it a potent bactericidal agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cefotaxime sodium involves the condensation of a compound of formula (II) with a compound of formula (III) using aqueous glyme or aqueous cellosolve as the solvent . The process typically includes several steps such as acylation, cyclization, and purification to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation and chemical synthesis processes. The production involves the use of advanced techniques such as preparative reversed-high-performance liquid chromatography (RP-HPLC) and freeze-drying methods to isolate and purify the compound . These methods ensure that the final product meets the stringent quality standards required for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: Cefotaxime sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The degradation kinetics of this compound have been studied extensively, revealing that it follows pseudo-first-order kinetics under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its degradation products, such as desacetyl cefotaxime and other related compounds. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to determine their structure and concentration .
Aplicaciones Científicas De Investigación
Cefotaxime sodium has a wide range of scientific research applications. In medicine, it is used to treat severe bacterial infections and is often administered intravenously or intramuscularly . In biology, this compound is used in plant tissue culture to eliminate bacterial contamination . Additionally, it has applications in chemistry for the synthesis of various derivatives and in industry for the development of new antibiotics .
Mecanismo De Acción
The bactericidal activity of cefotaxime sodium results from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis . This disruption in cell wall synthesis leads to cell lysis and death of the bacteria. This compound shows high affinity for PBPs, including PBP Ib and PBP III .
Comparación Con Compuestos Similares
Cefotaxime sodium is often compared with other third-generation cephalosporins such as ceftriaxone and ceftazidime. While all these compounds share a similar mechanism of action, this compound is unique in its broad spectrum of activity and its ability to resist degradation by certain beta-lactamases . Other similar compounds include cefuroxime and cefepime, which also belong to the cephalosporin family but differ in their spectrum of activity and pharmacokinetic properties .
Conclusion
This compound is a versatile and potent antibiotic with a wide range of applications in medicine, biology, chemistry, and industry. Its unique properties and broad spectrum of activity make it an essential tool in the fight against bacterial infections.
Propiedades
Fórmula molecular |
C16H16N5NaO7S2 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/t10-,14-;/m1./s1 |
Clave InChI |
AZZMGZXNTDTSME-BWTUWSSMSA-M |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Números CAS relacionados |
63527-52-6 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



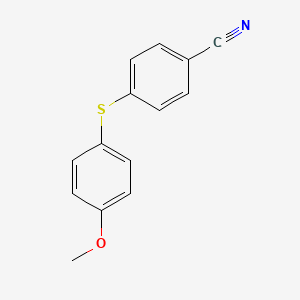


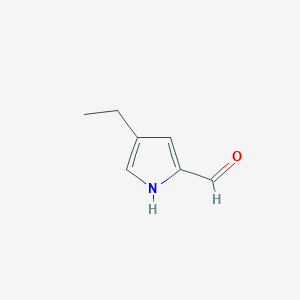

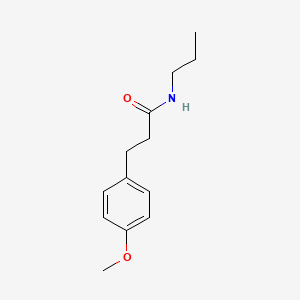
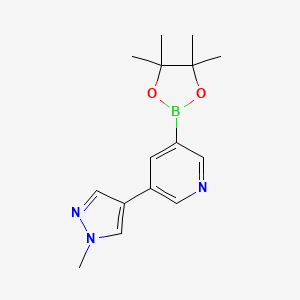
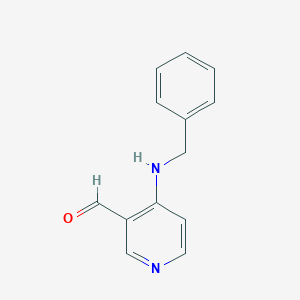
![Diphenyl[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B8730935.png)


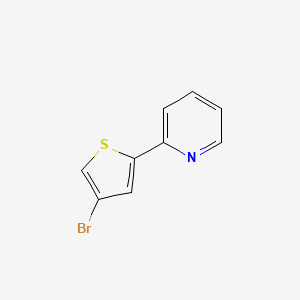
![2-{[3-(1H-indol-3-yl)propanoyl]amino}benzoic acid](/img/structure/B8730971.png)
